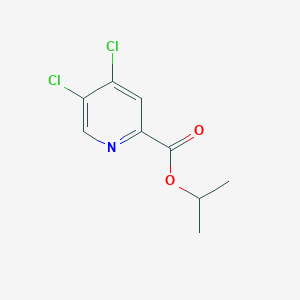

Isopropyl 4,5-dichloropicolinate

Beschreibung

Structurally, it features a picolinate ester backbone substituted with chlorine atoms at the 4- and 5-positions and an isopropyl ester group. This compound’s reactivity and stability are influenced by the electron-withdrawing effects of the chlorine substituents and the steric bulk of the isopropyl moiety.

Eigenschaften

Molekularformel |

C9H9Cl2NO2 |

|---|---|

Molekulargewicht |

234.08 g/mol |

IUPAC-Name |

propan-2-yl 4,5-dichloropyridine-2-carboxylate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)8-3-6(10)7(11)4-12-8/h3-5H,1-2H3 |

InChI-Schlüssel |

PONSCVRMPGWUJT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)C1=NC=C(C(=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4,5-dichloropicolinate typically involves the esterification of 4,5-dichloropicolinic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of Isopropyl 4,5-dichloropicolinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Isopropyl 4,5-dichloropicolinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,5-dichloropicolinic acid and isopropyl alcohol.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).

Major Products:

Nucleophilic Substitution: Substituted picolinates.

Hydrolysis: 4,5-dichloropicolinic acid and isopropyl alcohol.

Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Isopropyl 4,5-dichloropicolinate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of Isopropyl 4,5-dichloropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms and ester group play crucial roles in its reactivity, influencing its interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4,4’-Isopropylidenediphenol (Bisphenol A)

- Structural Similarity: Both compounds share an isopropyl group, but 4,4’-isopropylidenediphenol lacks chlorine substituents and features a phenolic backbone.

- Physicochemical Properties: Property Isopropyl 4,5-Dichloropicolinate 4,4’-Isopropylidenediphenol Molecular Weight (g/mol) ~220 (estimated) 228.29 LogP (Octanol-Water) ~2.8 (predicted) 3.32 Water Solubility Low 120–300 mg/L

- Regulatory Status: 4,4’-Isopropylidenediphenol is classified as a Substance of Very High Concern (SVHC) under EU REACH due to endocrine-disrupting properties .

4,4’-Methylenedi-2,6-xylenol

- Functional Groups: Both compounds contain aromatic rings with halogen substituents, but 4,4’-methylenedi-2,6-xylenol has methyl and hydroxyl groups instead of chlorine and ester functionalities.

- Applications: 4,4’-Methylenedi-2,6-xylenol is used in polymer synthesis, whereas Isopropyl 4,5-dichloropicolinate’s applications remain speculative, likely in herbicides or fungicides.

- Toxicity: Limited data exist for both compounds, though chlorinated aromatics generally exhibit higher ecotoxicity compared to non-halogenated analogs .

Isopropyl Nitrite

- Reactivity : Isopropyl Nitrite is highly volatile and thermally unstable, decomposing to release nitric oxide. In contrast, Isopropyl 4,5-dichloropicolinate’s chlorine substituents enhance its stability and resistance to hydrolysis .

- Regulatory Concerns : Isopropyl Nitrite is regulated due to flammability and acute toxicity risks, while chlorinated picolinates may pose chronic environmental hazards .

Key Research Findings

- Synthetic Pathways: Isopropyl 4,5-dichloropicolinate is synthesized via esterification of 4,5-dichloropicolinic acid with isopropyl alcohol, a method shared with other picolinate esters. Chlorination steps significantly impact yield and purity compared to non-chlorinated analogs .

- Environmental Persistence : Chlorinated picolinates, including this compound, are predicted to have half-lives exceeding 60 days in soil, similar to polychlorinated biphenyls (PCBs) .

- Computational models suggest moderate binding affinity to estrogen receptors (Ki ~10⁻⁶ M) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.